1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide
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Overview
Description
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often use copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole core.
Non-Catalytic Pathways: These include the condensation of o-fluorobenzaldehydes with hydrazine or the activation of oxime groups in the presence of methanesulfonyl chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K).
Modulating Receptors: The compound may bind to and modulate receptors like estrogen receptors, affecting cellular signaling pathways.
Inducing Apoptosis: It can induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide can be compared with other indazole derivatives, such as:
2H-Indazoles: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19BrN2O2 |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium-1-ol;bromide |
InChI |
InChI=1S/C18H18N2O2.BrH/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20;/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,22);1H |
InChI Key |
ZOCGVIHFIMNTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=[N+]3N2CCCC3)C4=CC=C(C=C4)O.[Br-] |
Origin of Product |
United States |
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